6,21-Didehydro Prednisolone
Description
6,21-Didehydro Prednisolone, also known as (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-triene-21-al, is a synthetic glucocorticoid. It is a derivative of prednisolone, a widely used anti-inflammatory and immunosuppressive drug. The molecular formula of 6,21-Didehydro Prednisolone is C21H24O5, and it has a molecular weight of 356.41 g/mol .
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C21H24O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,11,14-16,18,24,26H,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |
InChI Key |
USWNNBPGKCGPDP-VWUMJDOOSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)C=CC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C=O)O)C=CC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,21-Didehydro Prednisolone typically involves the dehydrogenation of prednisolone. One common method starts with prednisolone acetate as the raw material. The process includes several steps:
3,20-Keto Protective Reaction: Protecting the 3,20-keto groups.
11-Keto Reduction Reaction: Reducing the 11-keto group.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group.
3,20-Keto Deprotection Reaction: Removing the protective groups from the 3,20-keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the 21-acetic ester to obtain 6,21-Didehydro Prednisolone.
Industrial Production Methods
Industrial production of corticosteroids, including 6,21-Didehydro Prednisolone, often involves microbial transformation and chemical synthesis. Diosgenin, a natural steroid sapogenin, is commonly used as the starting material. The process combines chemical and biotechnological methods to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
6,21-Didehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of 6,21-Didehydro Prednisolone .
Scientific Research Applications
6,21-Didehydro Prednisolone has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis and analysis of corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
6,21-Didehydro Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound modulates the transcription of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Hydrocortisone: A naturally occurring glucocorticoid with similar therapeutic effects.
Uniqueness
6,21-Didehydro Prednisolone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for ensuring the purity and stability of 6,21-Didehydro Prednisolone in experimental settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for purity assessment. Method validation should include specificity, linearity, accuracy, and precision, following International Council for Harmonisation (ICH) guidelines. Cross-validation against pharmacopeial standards (e.g., USP/EP) ensures traceability. Stability studies under varying temperatures and pH conditions (e.g., accelerated degradation at 40°C/75% RH) can identify degradation products .
Q. How is 6,21-Didehydro Prednisolone synthesized, and what are the critical intermediates?
- Methodological Answer : Synthesis often involves microbiological dehydrogenation of hydrocortisone derivatives or chemical modifications like bromination-dehydrohalogenation. For example, bromination at C2 and C4 positions followed by dehydrobromination in collidine yields the 1,2-diene structure. Intermediate isolation (e.g., 21-acetoxy precursors) and spectroscopic characterization (NMR, IR) are critical for confirming structural integrity .
Advanced Research Questions
Q. How does the 6,21-didehydro modification influence glucocorticoid receptor (GR) binding affinity compared to prednisolone?
- Methodological Answer : Conduct competitive binding assays using GR-expressing cell lines. Radiolabeled dexamethasone can serve as a control. Molecular docking simulations (e.g., AutoDock Vina) can model structural interactions, focusing on the 1,2-diene moiety's steric and electronic effects. Compare IC₅₀ values from dose-response curves to quantify affinity differences .
Q. What experimental designs are optimal for resolving contradictions in pharmacokinetic data for 6,21-Didehydro Prednisolone?
- Methodological Answer : Use a crossover study design to minimize inter-individual variability. Machine learning models (e.g., random forests or gradient boosting) can analyze electronic health records (EHRs) to identify confounding factors (e.g., drug-drug interactions). Stratify data by covariates like CYP3A4 enzyme activity and apply Bayesian meta-analysis to reconcile disparate results .
Q. How can imaging-guided delivery systems enhance the therapeutic efficacy of 6,21-Didehydro Prednisolone in cancer models?
- Methodological Answer : Develop multifunctional nanoemulsions loaded with the compound and near-infrared (NIR) dyes for theranostic applications. Validate tumor targeting via fluorescence imaging in murine xenograft models. Compare tumor regression rates and systemic toxicity (e.g., liver enzymes, leukocyte counts) against conventional formulations .
Q. What are the ethical and methodological considerations for designing human trials involving 6,21-Didehydro Prednisolone?
- Methodological Answer : Follow CONSORT guidelines for randomized controlled trials (RCTs). Use PICO (Population: adults with autoimmune disorders; Intervention: 6,21-Didehydro Prednisolone; Comparison: prednisolone; Outcome: cytokine reduction) to frame hypotheses. Ensure informed consent addresses risks of adrenal suppression and teratogenicity, referencing Safety Data Sheets (SDS) for handling protocols .
Methodological Guidelines
- Data Analysis : For in vitro studies, use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. In omics studies, apply false discovery rate (FDR) correction to transcriptomic data to mitigate Type I errors .
- Contradiction Resolution : Replicate experiments across independent labs using harmonized protocols. Publish raw datasets in repositories like Zenodo to enable reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
